molecular formula C16H15BrCl3N3O2S B11990103 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide CAS No. 303062-00-2

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide

Katalognummer: B11990103
CAS-Nummer: 303062-00-2
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: VUHSOGWWWWTUGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C15H13BrCl3N3O2S This compound is notable for its unique structure, which includes a furan ring, a bromine atom, and a trichloromethyl group

Vorbereitungsmethoden

The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the furan ring is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the trichloromethyl group: This step involves the reaction of the furan derivative with trichloromethyl reagents under controlled conditions.

    Formation of the thioureido group: This is achieved by reacting the intermediate with thiourea derivatives.

Analyse Chemischer Reaktionen

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

303062-00-2

Molekularformel

C16H15BrCl3N3O2S

Molekulargewicht

499.6 g/mol

IUPAC-Name

5-bromo-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H15BrCl3N3O2S/c1-8-3-4-10(9(2)7-8)21-15(26)23-14(16(18,19)20)22-13(24)11-5-6-12(17)25-11/h3-7,14H,1-2H3,(H,22,24)(H2,21,23,26)

InChI-Schlüssel

VUHSOGWWWWTUGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.